1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+
CAS No.: 1339667-82-1
Cat. No.: VC7089023
Molecular Formula: C25H21NO4
Molecular Weight: 399.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339667-82-1 |
|---|---|
| Molecular Formula | C25H21NO4 |
| Molecular Weight | 399.446 |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid |
| Standard InChI | InChI=1S/C25H21NO4/c27-24(28)21-11-5-13-23-20(21)12-6-14-26(23)25(29)30-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-5,7-11,13,22H,6,12,14-15H2,(H,27,28) |
| Standard InChI Key | YASMMQKDTJFGMU-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC=C2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a complex organic compound that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis. This compound is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of tetrahydroquinoline with fluorenylmethoxycarbonyl chloride in the presence of a base. The Fmoc group is widely used for protecting amino acids during solid-phase peptide synthesis due to its ease of removal under mild conditions.
Applications in Peptide Synthesis
-
Peptide Synthesis: The Fmoc group is crucial for protecting the amino group of amino acids during peptide synthesis. It prevents unwanted reactions and ensures that the peptide chain grows in the correct sequence.
-
Pharmaceutical Research: Compounds like 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid may serve as intermediates in the synthesis of bioactive molecules.
Hazard Information
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Handling this compound requires proper protective equipment, including gloves, safety glasses, and a mask. It should be stored in a well-ventilated area away from incompatible substances.
Related Compounds
Other compounds with similar structures include:
-
(1S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound features an isoquinoline backbone instead of quinoline .
-
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Similar to the target compound but with the carboxylic acid at the 6-position .
These compounds highlight the versatility of the Fmoc protecting group in various heterocyclic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume